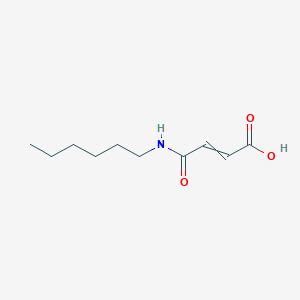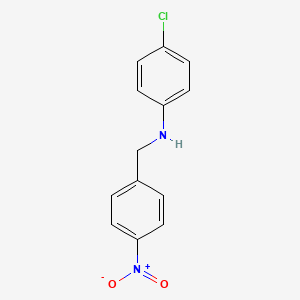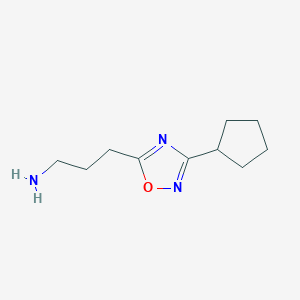
(2R,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid is a chiral compound with significant importance in organic chemistry and biochemistry. This compound features a unique structure that includes an aniline group, two hydroxyl groups, and a ketone group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as aniline and dihydroxybutanoic acid derivatives.
Reaction Conditions: The reaction conditions often include the use of protecting groups to safeguard the hydroxyl groups during the synthesis. Common reagents include strong acids or bases to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aniline group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the ketone group can produce secondary alcohols.
Aplicaciones Científicas De Investigación
(2R,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism by which (2R,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets. The aniline group can interact with enzymes or receptors, while the hydroxyl and ketone groups can participate in hydrogen bonding and other interactions. These interactions can modulate biochemical pathways and influence the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S)-isocitric acid: Similar in structure but lacks the aniline group.
(2R,3S)-2-amino-3-hydroxybutyric acid: Similar backbone but contains an amino group instead of an aniline group.
Uniqueness
(2R,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid is unique due to the presence of the aniline group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C10H11NO5 |
|---|---|
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
(2R,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C10H11NO5/c12-7(8(13)10(15)16)9(14)11-6-4-2-1-3-5-6/h1-5,7-8,12-13H,(H,11,14)(H,15,16)/t7-,8+/m0/s1 |
Clave InChI |
ZWXNRJCDXZFNLJ-JGVFFNPUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC(=O)[C@H]([C@H](C(=O)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C(C(C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(5-bromo-2-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B11726127.png)
![4,4-Dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile](/img/structure/B11726132.png)
![3-[(3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11726138.png)




![2-[(2,3-Dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11726177.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile](/img/structure/B11726185.png)

![N-hydroxy-3-[5-(hydroxymethyl)pyridin-2-yl]propanamide](/img/structure/B11726207.png)
![1-[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]-N-methylmethanimine oxide](/img/structure/B11726208.png)
